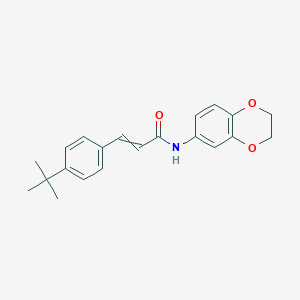
N,N'-dibenzyloctanediamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N’-Dibenzyloctanediamide: is an organic compound with the molecular formula C22H28N2O2 . It is characterized by the presence of two benzyl groups attached to an octanediamide backbone.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-dibenzyloctanediamide typically involves the reaction of benzylamine with octanedioic acid. The reaction is carried out under controlled conditions, often using a dehydrating agent to facilitate the formation of the amide bonds. The reaction can be summarized as follows:
Condensation Reaction: Benzylamine reacts with octanedioic acid in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride.
Purification: The resulting product is purified through recrystallization or chromatography to obtain pure N,N’-dibenzyloctanediamide.
Industrial Production Methods: Industrial production of N,N’-dibenzyloctanediamide may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating advanced purification techniques such as high-performance liquid chromatography (HPLC) and large-scale recrystallization .
Analyse Des Réactions Chimiques
Types of Reactions: N,N’-Dibenzyloctanediamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the amide groups to amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide in alcohol solvents.
Major Products:
Oxidation: Corresponding carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted benzyl derivatives.
Applications De Recherche Scientifique
Chemistry: N,N’-Dibenzyloctanediamide is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis .
Biology: In biological research, N,N’-dibenzyloctanediamide is studied for its potential interactions with biological macromolecules. It can be used in the design of enzyme inhibitors or as a ligand in receptor studies .
Medicine: Its structural features allow for the exploration of its activity as a drug candidate .
Industry: In the industrial sector, N,N’-dibenzyloctanediamide is used in the production of polymers and advanced materials. Its ability to form stable amide bonds makes it suitable for use in high-performance materials .
Mécanisme D'action
The mechanism of action of N,N’-dibenzyloctanediamide involves its interaction with specific molecular targets. The compound can act as a ligand, binding to proteins or enzymes and modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor function, depending on the specific application .
Comparaison Avec Des Composés Similaires
N,N’-Dibenzylethylenediamine: Similar in structure but with a shorter carbon chain.
N,N’-Dimethylethylenediamine: Contains methyl groups instead of benzyl groups.
N,N-Diisopropylethylamine: A tertiary amine with different substituents .
Uniqueness: N,N’-Dibenzyloctanediamide is unique due to its longer carbon chain and the presence of benzyl groups, which confer specific chemical and physical properties. These features make it distinct from other similar compounds and suitable for specialized applications .
Propriétés
Numéro CAS |
312272-99-4 |
|---|---|
Formule moléculaire |
C22H28N2O2 |
Poids moléculaire |
352.5 g/mol |
Nom IUPAC |
N,N'-dibenzyloctanediamide |
InChI |
InChI=1S/C22H28N2O2/c25-21(23-17-19-11-5-3-6-12-19)15-9-1-2-10-16-22(26)24-18-20-13-7-4-8-14-20/h3-8,11-14H,1-2,9-10,15-18H2,(H,23,25)(H,24,26) |
Clé InChI |
KRYKADIPEUBRQM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CNC(=O)CCCCCCC(=O)NCC2=CC=CC=C2 |
Solubilité |
1.4 [ug/mL] (The mean of the results at pH 7.4) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N'-[(3Z)-1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-(2-methylphenoxy)acetohydrazide](/img/structure/B12461892.png)
![N-(2-{(E)-[(4-iodo-2-methylphenyl)imino]methyl}phenyl)-4-methylbenzenesulfonamide](/img/structure/B12461896.png)

![2-[1-(4-chlorophenyl)-3-[2-(4-fluorophenyl)ethyl]-5-oxo-2-sulfanylideneimidazolidin-4-yl]-N-(3-ethoxyphenyl)acetamide](/img/structure/B12461916.png)
![2-[(E)-{[1-(4-methoxyphenyl)-1H-benzimidazol-5-yl]imino}methyl]-6-nitrophenol](/img/structure/B12461929.png)
![3-({1-Phenylpyrazolo[3,4-D]pyrimidin-4-YL}amino)propan-1-OL](/img/structure/B12461936.png)

![2-amino-4-(2,3-dichlorophenyl)-5-hydroxy-4H-pyrano[3,2-c]quinoline-3-carbonitrile](/img/structure/B12461943.png)



![2-[4-(dimethylamino)phenyl]-5,6-dimethyl-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B12461968.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-[3-(trifluoromethyl)phenyl]butanediamide](/img/structure/B12461978.png)
